![molecular formula C22H21N5O5 B2848777 3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide CAS No. 1396791-87-9](/img/structure/B2848777.png)
3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, an azetidin-3-yl group, a 1,2,4-oxadiazol-3-yl group, and a N-methylbenzamide group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , which can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been evaluated for their anticancer activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been found to be solid at room temperature .Scientific Research Applications
Crystal Structure Analysis
The compound contains a benzo[d][1,3]dioxol-5-yl group . Crystal structure analysis of similar compounds has been conducted, providing valuable information about their molecular structure, atomic coordinates, and displacement parameters . This information is crucial for understanding the compound’s physical properties and potential applications .
Nonlinear Optical Properties
Compounds with a benzo[d][1,3]dioxol-5-yl group have been studied for their third-order nonlinear optical properties . These properties make them promising candidates for applications in molecular electronics, photonics, optical computing, and optical communications .
Anticancer Activity
Compounds with a benzo[d][1,3]dioxol-5-yl group have been synthesized and evaluated for their anticancer activity . They have shown promising results against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Drug Design and Synthesis
The compound’s structure can be used as a basis for the design and synthesis of new drugs . The benzo[d][1,3]dioxol-5-yl group can be combined with other functional groups to create new compounds with potentially enhanced properties .
Growth Inhibition Properties
Some compounds with a benzo[d][1,3]dioxol-5-yl group have demonstrated potent growth inhibition properties . These properties suggest potential applications in the development of new treatments for various diseases .
Material Science
The compound’s unique structure and properties could make it a valuable material in various scientific and industrial applications . For example, it could be used in the development of new materials with improved mechanical, thermal, or electrical properties .
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl group have shown inhibitory effects on various cancer cell lines .
Mode of Action
It’s known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that the compound may affect pathways related to cell growth and division .
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell growth and induction of cell death.
properties
IUPAC Name |
3-[5-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-23-21(29)14-4-2-3-13(7-14)20-25-22(32-26-20)15-9-27(10-15)11-19(28)24-16-5-6-17-18(8-16)31-12-30-17/h2-8,15H,9-12H2,1H3,(H,23,29)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDANRKHKDQLJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide |
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